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Compound of Interest

Compound Name: Phenoxydiphenylphosphine

Cat. No.: B080858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic data for phenoxydiphenylphosphine (PPh₂OPh). The information

presented herein is intended to support researchers and professionals in the fields of chemistry

and drug development in the accurate identification and characterization of this compound.

This document details the experimental protocols for acquiring NMR data and presents a

thorough analysis of the ¹H, ¹³C, and ³¹P NMR spectra, with all quantitative data summarized in

structured tables for ease of reference and comparison.

Introduction to Phenoxydiphenylphosphine and its
Spectroscopic Analysis
Phenoxydiphenylphosphine is an organophosphorus compound with the chemical formula

C₁₈H₁₅OP. It belongs to the class of phosphinites and is utilized in various chemical syntheses,

including as a ligand in transition-metal catalysis. Nuclear Magnetic Resonance (NMR)

spectroscopy is an essential analytical technique for the structural elucidation and purity

assessment of such compounds. The presence of phosphorus (³¹P), in addition to protons (¹H)

and carbon (¹³C), provides a unique spectroscopic signature that allows for detailed molecular

characterization.

Experimental Protocols for NMR Spectroscopy
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The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The

following section outlines a standard experimental protocol for the NMR analysis of

phenoxydiphenylphosphine.

Sample Preparation
A solution of phenoxydiphenylphosphine is prepared by dissolving approximately 10-50 mg

of the compound in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (CDCl₃). The

concentration should be adjusted based on the specific NMR experiment and the sensitivity of

the spectrometer. The use of a deuterated solvent is necessary to avoid large solvent signals

that would otherwise obscure the analyte's signals in ¹H NMR spectra. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength

corresponding to a proton resonance frequency of 300 MHz or higher for optimal resolution and

sensitivity.

¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans

to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual

solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane

(TMS, δ = 0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired with proton

decoupling to simplify the spectrum by removing C-H coupling. A larger number of scans is

typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The

chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded with proton decoupling.

The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄),

which is assigned a chemical shift of 0.0 ppm.

A general workflow for NMR data acquisition and processing is illustrated in the diagram below.
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Diagram 1: General workflow for NMR data acquisition and analysis.

NMR Data Presentation and Interpretation
The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for

phenoxydiphenylphosphine. The chemical shifts (δ) are reported in parts per million (ppm)

and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data
Solvent: CDCl₃ Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.39 - 7.25 m 10H Phenyl-H (P-Ph)

7.21 t, J = 7.8 Hz 2H p-Phenoxy-H

7.01 t, J = 7.4 Hz 1H m-Phenoxy-H

6.95 d, J = 8.1 Hz 2H o-Phenoxy-H
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Note: The aromatic region of the ¹H NMR spectrum of phenoxydiphenylphosphine displays

complex multiplets due to the overlapping signals of the phenyl protons attached to the

phosphorus atom and the protons of the phenoxy group.

¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

158.4 d J(C,P) = 9.5 C-O (Phenoxy)

138.2 d J(C,P) = 21.0 ipso-C (P-Ph)

130.3 s - p-C (P-Ph)

129.5 s - p-C (Phenoxy)

128.6 d J(C,P) = 6.8 m-C (P-Ph)

123.4 s - m-C (Phenoxy)

118.8 d J(C,P) = 11.2 o-C (P-Ph)

117.9 d J(C,P) = 1.9 o-C (Phenoxy)

Note: The carbon atoms of the phenyl rings exhibit characteristic doublet splittings due to

coupling with the phosphorus nucleus. The magnitude of the coupling constant is dependent on

the number of bonds separating the carbon and phosphorus atoms.

³¹P NMR Data
Solvent: CDCl₃ Reference: 85% H₃PO₄ (δ = 0.0 ppm)

Chemical Shift (δ, ppm) Multiplicity

116.5 s
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Note: The ³¹P NMR spectrum of phenoxydiphenylphosphine shows a single resonance,

consistent with the presence of a single phosphorus atom in the molecule.

Signaling Pathways and Logical Relationships
The structural information derived from the different NMR experiments is interconnected and

provides a comprehensive picture of the molecular structure. The following diagram illustrates

the logical relationship between the different NMR data types in the structural elucidation of

phenoxydiphenylphosphine.
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Diagram 2: Logical relationship of NMR data for structural elucidation.

Conclusion
This technical guide has provided a detailed summary of the ¹H, ¹³C, and ³¹P NMR data for

phenoxydiphenylphosphine, along with a standard experimental protocol for data acquisition.

The tabulated data and the logical workflow diagram offer a valuable resource for researchers

and scientists involved in the synthesis, characterization, and application of this and related

organophosphorus compounds. The comprehensive NMR data presented herein serves as a
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reliable reference for the unambiguous identification and structural verification of

phenoxydiphenylphosphine.

To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Data of
Phenoxydiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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